[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate
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Overview
Description
[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the family of tropane alkaloids . The enantioselective construction of this scaffold can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar bicyclic amines often involves large-scale chemical reactions under controlled conditions to ensure the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have significant biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: A structurally related compound with similar properties.
Uniqueness
[(3S)-3-hydroxy-1-azabicyclo[222]octan-3-yl]methyl ethanethioate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17NO2S |
---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
O-[[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl] ethanethioate |
InChI |
InChI=1S/C10H17NO2S/c1-8(14)13-7-10(12)6-11-4-2-9(10)3-5-11/h9,12H,2-7H2,1H3/t10-/m0/s1 |
InChI Key |
NDAMJSWARUCZNR-JTQLQIEISA-N |
Isomeric SMILES |
CC(=S)OC[C@]1(CN2CCC1CC2)O |
Canonical SMILES |
CC(=S)OCC1(CN2CCC1CC2)O |
Origin of Product |
United States |
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